![molecular formula C20H22FN3O3 B4438263 methyl 4-({[4-(2-fluorophenyl)-1-piperazinyl]acetyl}amino)benzoate](/img/structure/B4438263.png)
methyl 4-({[4-(2-fluorophenyl)-1-piperazinyl]acetyl}amino)benzoate
Overview
Description
Methyl 4-({[4-(2-fluorophenyl)-1-piperazinyl]acetyl}amino)benzoate, also known as MPF, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPF is a derivative of benzoate and piperazine, and its synthesis method involves the reaction of 4-aminobenzoic acid with 2-fluorobenzoyl chloride and subsequent coupling with piperazine.
Mechanism of Action
Methyl 4-({[4-(2-fluorophenyl)-1-piperazinyl]acetyl}amino)benzoate acts as a selective serotonin reuptake inhibitor (SSRI) by binding to the serotonin transporter and preventing the reuptake of serotonin into presynaptic neurons. This leads to an increase in serotonin levels in the synaptic cleft, which can have a range of effects on neuronal function. The exact mechanism of action of methyl 4-({[4-(2-fluorophenyl)-1-piperazinyl]acetyl}amino)benzoate is still not fully understood, but it is thought to involve modulation of serotonin signaling pathways in the brain.
Biochemical and Physiological Effects:
methyl 4-({[4-(2-fluorophenyl)-1-piperazinyl]acetyl}amino)benzoate has been shown to have a range of biochemical and physiological effects. It has been shown to increase extracellular serotonin levels in the brain, which can have effects on mood, cognition, and behavior. methyl 4-({[4-(2-fluorophenyl)-1-piperazinyl]acetyl}amino)benzoate has also been shown to have anxiolytic and antidepressant effects in animal models, suggesting its potential therapeutic use in the treatment of anxiety and depression. In addition, methyl 4-({[4-(2-fluorophenyl)-1-piperazinyl]acetyl}amino)benzoate has been shown to modulate the activity of various neurotransmitter systems, including dopamine and norepinephrine, which may contribute to its overall effects on neuronal function.
Advantages and Limitations for Lab Experiments
Methyl 4-({[4-(2-fluorophenyl)-1-piperazinyl]acetyl}amino)benzoate has several advantages for use in scientific research. It is a highly selective and potent SSRI, making it a useful tool for investigating the role of the serotonin transporter in various physiological and pathological conditions. methyl 4-({[4-(2-fluorophenyl)-1-piperazinyl]acetyl}amino)benzoate has also been shown to have good brain penetration, making it suitable for use in in vivo studies. However, methyl 4-({[4-(2-fluorophenyl)-1-piperazinyl]acetyl}amino)benzoate has some limitations for use in lab experiments. It has a relatively short half-life, which may limit its usefulness in some experimental paradigms. In addition, methyl 4-({[4-(2-fluorophenyl)-1-piperazinyl]acetyl}amino)benzoate has been shown to have some off-target effects on other neurotransmitter systems, which may complicate interpretation of experimental results.
Future Directions
There are several potential future directions for research on methyl 4-({[4-(2-fluorophenyl)-1-piperazinyl]acetyl}amino)benzoate. One area of interest is the development of new derivatives of methyl 4-({[4-(2-fluorophenyl)-1-piperazinyl]acetyl}amino)benzoate with improved pharmacokinetic properties and selectivity for the serotonin transporter. Another area of interest is the investigation of the role of the serotonin transporter in various psychiatric and neurological disorders, including depression, anxiety, and addiction. Finally, there is a need for further investigation into the molecular mechanisms underlying the effects of methyl 4-({[4-(2-fluorophenyl)-1-piperazinyl]acetyl}amino)benzoate on neuronal function, which may lead to the development of new therapeutic strategies for these disorders.
Scientific Research Applications
Methyl 4-({[4-(2-fluorophenyl)-1-piperazinyl]acetyl}amino)benzoate has been extensively studied for its potential therapeutic applications. It has been shown to have a high affinity for the serotonin transporter, making it a potential candidate for the treatment of depression and anxiety disorders. methyl 4-({[4-(2-fluorophenyl)-1-piperazinyl]acetyl}amino)benzoate has also been investigated for its potential use as a radioligand in positron emission tomography (PET) imaging studies of the serotonin transporter. In addition, methyl 4-({[4-(2-fluorophenyl)-1-piperazinyl]acetyl}amino)benzoate has been studied for its potential use as a tool to investigate the role of the serotonin transporter in various physiological and pathological conditions.
properties
IUPAC Name |
methyl 4-[[2-[4-(2-fluorophenyl)piperazin-1-yl]acetyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O3/c1-27-20(26)15-6-8-16(9-7-15)22-19(25)14-23-10-12-24(13-11-23)18-5-3-2-4-17(18)21/h2-9H,10-14H2,1H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHUNFQYZKWDWNN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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